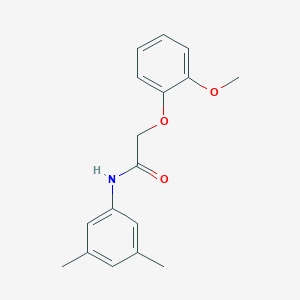
Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate, also known as EFOBAC, is a novel quinoline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EFOBAC has been found to exhibit potent antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs to combat infectious diseases.
Mecanismo De Acción
The exact mechanism of action of Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate is not fully understood. However, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, two essential enzymes involved in DNA replication and transcription. Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate has also been found to disrupt bacterial cell membrane integrity, leading to cell death.
Biochemical and Physiological Effects:
Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate has been found to exhibit minimal toxicity in vitro and in vivo. It does not affect mammalian cell viability or induce significant cytotoxicity. Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate has also been found to exhibit low binding affinity to human serum albumin, indicating low potential for drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate has several advantages for use in laboratory experiments. It exhibits potent antibacterial, antifungal, and antiviral activities, making it a useful tool for studying infectious diseases. Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate also exhibits minimal toxicity and low potential for drug-drug interactions, making it a safe and reliable compound for use in laboratory experiments. However, Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate is relatively new, and its long-term effects and potential side effects are not fully understood.
Direcciones Futuras
There are several future directions for research on Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate. One potential area of research is the development of new drugs based on Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate's structure and mechanism of action. Another potential area of research is the investigation of Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate's antiviral activity and its potential use in the treatment of viral infections. Additionally, further studies are needed to fully understand the long-term effects and potential side effects of Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate.
Métodos De Síntesis
Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate can be synthesized by the reaction of 6-fluoro-7-(morpholin-4-yl)-4-oxoquinoline-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus, two common fungal pathogens.
Propiedades
Nombre del producto |
Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate |
|---|---|
Fórmula molecular |
C18H21FN2O4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H21FN2O4/c1-3-20-11-13(18(23)25-4-2)17(22)12-9-14(19)16(10-15(12)20)21-5-7-24-8-6-21/h9-11H,3-8H2,1-2H3 |
Clave InChI |
KTNXGEUGDNFEAV-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)OCC |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)


![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)

![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)

